molecular formula C15H14BBrO2 B567367 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid CAS No. 1213768-48-9

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid

Cat. No. B567367
M. Wt: 316.989
InChI Key: CYZUULREWZKGJP-UHFFFAOYSA-N
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Description

7-Bromo-9,9-dimethylfluoren-2-yl-boronic acid is a chemical compound that belongs to the class of fluorene, characterized by its tricyclic structure . It is used in the synthesis of 1,2-diphenylindolizine derivatives for potential usage in organic light emitting diodes (OLEDs). It can also be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis and organic electronic devices .


Molecular Structure Analysis

The molecular formula of 7-Bromo-9,9-dimethylfluoren-2-yl-boronic acid is C15H14BBrO2 . It belongs to the class of fluorene, characterized by its tricyclic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid are as follows: It has a molecular weight of 316.99 . The predicted boiling point is 483.3±55.0 °C and the predicted density is 1.51±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The form is powder to crystal and the color is white to almost white .

Scientific Research Applications

Fluorescent Sensing of Saccharides

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid and its derivatives have been extensively studied for their application as fluorescent sensors, particularly for detecting biologically significant saccharides at physiological pH. A new fluorene-based fluorescent boronic acid derivative has shown considerable promise for the selective detection of monosaccharides, including fructose, glucose, and sorbitol. This derivative demonstrates a significant fluorescence change upon the addition of these saccharides, facilitating their detection in various concentrations. The high affinity and selectivity for fructose over glucose, with a detection limit as low as 1.3×10^(-5) mol L^(-1) for d-fructose, underscores its potential in biomedical applications and diagnostics (Hosseinzadeh et al., 2015).

Organic Synthesis and Drug Development

The boronic acid moiety of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid plays a crucial role in organic synthesis, especially in the pharmaceutical industry where it is instrumental in the synthesis of Active Pharmaceutical Ingredients (APIs) through palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is pivotal for preparing various active agents, including potential anti-cancer and anti-tuberculosis compounds, by enabling the regioselective borylation of substrates to produce derivatives with potential biological activities (Sanghavi et al., 2022).

Solar Cell Applications

Derivatives of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid have been utilized in the molecular engineering of organic sensitizers for solar cells. These sensitizers, designed at the molecular level to include donor, electron-conducting, and anchoring groups, have demonstrated exceptional performance when anchored onto TiO2 films. They exhibit unprecedented efficiency in converting incident photons to current, highlighting their significant potential in renewable energy technologies (Kim et al., 2006).

Sensing of Sugar Alcohols

A fluorene-based fluorescent boronic acid sensor, derived from 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid, has been reported to show high affinity and selectivity for detecting sugar alcohols like sorbitol in aqueous solutions. This sensor operates efficiently at a physiological pH, offering a linear response to sorbitol concentration, making it a valuable tool for the food industry and medical research, especially in contexts related to diabetes and vitamin C synthesis (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).

Safety And Hazards

The safety and hazards associated with 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid are as follows: It causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

(7-bromo-9,9-dimethylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BBrO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZUULREWZKGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid

CAS RN

1213768-48-9
Record name (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride)
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